(R)-1-(4-tert-butoxyphenyl)ethylamine
Description
(R)-1-(4-tert-Butoxyphenyl)ethylamine is a chiral amine characterized by a tert-butoxy group (-O-C(CH₃)₃) at the para position of a phenyl ring, attached to an ethylamine backbone. Its molecular formula is C₁₂H₁₉NO, and its stereochemistry (R-configuration) plays a critical role in its interactions with biological targets. The tert-butoxy group enhances steric bulk and lipophilicity, influencing solubility, metabolic stability, and receptor-binding specificity .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-9(13)10-5-7-11(8-6-10)14-12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1 |
InChI Key |
UHABPKRKFRDALK-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(C)(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Enantiomeric and Positional Isomers
| Compound Name | Structural Feature | Biological/Physicochemical Impact | Reference |
|---|---|---|---|
| (S)-1-(4-tert-Butoxyphenyl)ethylamine | Enantiomer with S-configuration | May exhibit altered receptor selectivity or reduced activity due to chirality mismatch . | |
| 1-(3-tert-Butoxyphenyl)ethylamine | tert-Butoxy group at meta position | Reduced steric shielding and altered electronic effects, potentially lowering binding affinity . | |
| 1-(4-tert-Butylphenyl)ethylamine | tert-Butyl (-C(CH₃)₃) instead of tert-butoxy | Lacks oxygen atom; increased hydrophobicity but reduced hydrogen-bonding capacity . |
Key Insight : The para-substituted tert-butoxy group in the target compound optimizes both steric bulk and polarity, balancing receptor interactions and pharmacokinetic properties compared to its isomers.
Substituent Modifications on the Phenyl Ring
| Compound Name | Substituent | Impact on Activity | Reference |
|---|---|---|---|
| (R)-1-(4-Methoxyphenyl)ethylamine | Methoxy (-OCH₃) | Smaller substituent; lower lipophilicity and metabolic stability compared to tert-butoxy . | |
| (R)-1-(4-Trifluoromethoxyphenyl)ethylamine | Trifluoromethoxy (-OCF₃) | Enhanced electron-withdrawing effects; may increase resistance to enzymatic degradation . | |
| (R)-1-(4-Bromophenyl)ethylamine | Bromine (-Br) | Introduces halogen bonding but lacks the steric bulk of tert-butoxy, altering target selectivity . |
Key Insight : The tert-butoxy group provides a unique combination of steric hindrance and moderate electron-donating effects, distinguishing it from smaller (methoxy) or more electronegative (trifluoromethoxy) substituents.
Functional Group Variations in the Amine Backbone
| Compound Name | Backbone Modification | Impact on Reactivity | Reference |
|---|---|---|---|
| 4-tert-Butoxyphenylacetone | Ketone instead of ethylamine | Lacks amine functionality; used as a precursor but inactive in biological assays . | |
| 4-tert-Butoxyphenylacetic acid | Carboxylic acid instead of amine | Increased polarity; used in conjugate synthesis but limited membrane permeability . | |
| N-Methyl-(R)-1-(4-tert-butoxyphenyl)ethylamine | Methylated amine | Reduced hydrogen-bonding capacity; may alter receptor binding kinetics . |
Key Insight : The ethylamine moiety is critical for bioactivity, enabling hydrogen bonding and ionic interactions absent in ketone or acid derivatives.
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